N'-(2-(4-chlorophenyl)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
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Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c22-16-7-3-14(4-8-16)12-19(27)24-25-20(28)18-2-1-11-26(21(18)29)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNKBQDLAQDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N'-(2-(4-chlorophenyl)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This article delves into the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Dihydropyridine ring
- Substituents :
- 4-Chlorophenyl group
- 4-Fluorobenzyl group
- Acetyl and carbohydrazide functional groups
This unique combination of substituents is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer models. One study demonstrated complete tumor stasis in a gastric carcinoma xenograft model following oral administration of a related dihydropyridine derivative .
Antibacterial Activity
The antibacterial potential of related compounds has been documented extensively. Research has shown that certain dihydropyridine derivatives possess moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These compounds often act by inhibiting bacterial enzymes or disrupting cell wall synthesis .
Enzyme Inhibition
Dihydropyridine derivatives are also recognized for their ability to inhibit key enzymes involved in various physiological processes. Notably, some studies have reported potent inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of Alzheimer's disease and urinary tract infections, respectively .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to establish safety profiles for clinical use.
Case Study 1: Anticancer Efficacy
In a preclinical study involving human gastric carcinoma xenografts, a closely related compound demonstrated significant tumor reduction. The compound was administered orally and resulted in a marked decrease in tumor size compared to control groups. This finding supports the potential of dihydropyridine derivatives as viable anticancer agents .
Case Study 2: Antibacterial Screening
A series of synthesized dihydropyridine compounds were evaluated for their antibacterial properties. Among these, several exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance antibacterial activity .
Table 1: Biological Activities of Dihydropyridine Derivatives
Table 2: Pharmacokinetic Properties (Hypothetical Data)
| Property | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 6 hours |
| Metabolism | Hepatic (CYP450 pathway) |
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N'-(2-(4-chlorophenyl)acetyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core followed by functionalization with chlorophenyl and fluorobenzyl groups. Key steps include:
- Nucleophilic substitution : Introduction of the 4-fluorobenzyl group under controlled pH (6.5–7.5) and temperature (60–80°C) in ethanol or DMF .
- Hydrazide coupling : Reaction with 2-(4-chlorophenyl)acetyl chloride in the presence of a base (e.g., triethylamine) to form the carbohydrazide moiety .
Optimization Strategies : - Use polar aprotic solvents (e.g., DMF) to enhance reaction rates and yields.
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorobenzyl protons at δ 4.8–5.2 ppm; dihydropyridine carbonyl at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 428.0824 for C₂₁H₁₆ClFN₃O₃) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, such as keto-enol tautomerism in the dihydropyridine ring .
Basic: How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) .
- Cancer cell lines : Use MTT assays (e.g., IC₅₀ against HeLa or MCF-7 cells) .
- Molecular docking : Prioritize targets (e.g., EGFR kinase) using AutoDock Vina to predict binding affinity .
Advanced: How to resolve contradictions between crystallographic and NMR data during structural analysis?
Methodological Answer:
- SHELX refinement : Adjust thermal parameters and hydrogen bonding networks to address discrepancies in bond lengths/angles .
- Dynamic NMR : Analyze temperature-dependent spectra to detect tautomeric equilibria (e.g., keto-enol forms) .
- DFT calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian09) to validate structures .
Advanced: What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET prediction : Use SwissADME to assess solubility (LogS), bioavailability (Lipinski’s Rule of 5), and CYP450 interactions .
- Toxicity profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., hydrazide group) .
- QSAR modeling : Build regression models using descriptors like logP and polar surface area to optimize activity/toxicity balance .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or PEG groups to the hydrazide moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., nitro) on the chlorophenyl ring to enhance electrophilicity .
- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., fluorobenzyl enhances membrane permeability) .
- 3D-QSAR : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields around the dihydropyridine core .
Advanced: What methodologies identify degradation products under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS/MS analysis : Identify hydrolyzed products (e.g., free hydrazide) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Stability studies : Store samples at 25°C/60% RH for 6 months and monitor degradation via HPLC .
Advanced: How to optimize synthetic routes for green chemistry compliance?
Methodological Answer:
- Solvent replacement : Use cyclopentyl methyl ether (CPME) instead of DMF to reduce toxicity .
- Catalyst recycling : Immobilize Lewis acids (e.g., ZnCl₂) on silica gel for reuse in hydrazide coupling .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 hrs) and energy consumption for cyclization steps .
Advanced: How to evaluate the impact of polymorphism on pharmacological activity?
Methodological Answer:
- Polymorph screening : Recrystallize from 10 solvent systems (e.g., ethanol, acetone) and characterize forms via PXRD .
- Dissolution testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) .
- Thermal analysis : Use DSC to identify metastable forms (melting point shifts ≥5°C indicate polymorphism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
